8-chlorooctanoic acid
Description
Overview of 8-Chlorooctanoic Acid's Role as a Versatile Chemical Intermediate
The synthetic utility of this compound stems from its two reactive centers: the carboxylic acid and the terminal chlorine atom. This structure allows it to serve as a building block for more complex molecules. Patents and chemical literature demonstrate its application as an intermediate in the synthesis of various valuable compounds.
A significant application is in the production of amino acids. For example, the ethyl ester of this compound, ethyl 8-chlorooctanoate, is used in a method to produce ω-aminocarboxylic acids. google.com In one patented process, ethyl 8-chlorooctanoate reacts with potassium cyanate (B1221674) and ethanol (B145695) to form a urethane, which is a precursor to 8-aminooctanoic acid. google.com
Furthermore, this compound is a key intermediate in the synthesis of α-lipoic acid, a biologically important antioxidant. google.com A Russian patent describes a method where 8-chloro-6-hydroxyoctanoic acid is used to synthesize enantiomers of α-lipoic acid. google.com This process involves the conversion of the starting material into other intermediates, such as 6,8-dichlorooctanoic acid. google.comchemicalbook.com The synthesis of (-)-6,8-dichlorooctanoic acid can be achieved by reacting (+)-8-chloro-6-hydroxyoctanoic acid with thionyl chloride. chemicalbook.com
These examples underscore the role of this compound and its derivatives as foundational synthons, enabling the construction of more complex and functionally diverse chemical entities for various applications.
Table 2: Examples of Syntheses Involving this compound Derivatives
| Starting Material | Reagents | Product/Intermediate | Application |
|---|---|---|---|
| This compound ethyl ester | Potassium cyanate, ethanol | Urethane derivative | Synthesis of 8-aminooctanoic acid |
| (+)-8-Chloro-6-hydroxyoctanoic acid | Thionyl chloride, pyridine | (-)-6,8-Dichlorooctanoic acid | Intermediate for α-lipoic acid synthesis |
Information sourced from patent literature. google.comchemicalbook.com
Historical Development of Research on this compound and Analogues
Research into halogenated fatty acids has evolved over several decades. While a comprehensive history of this compound itself is not extensively documented in readily available literature, the study of its analogues provides context. For instance, a related compound, racemic 8-chloro-6-hydroxyoctanoic acid, was reportedly prepared via a method developed by Y. Deguchi and K. Nakanishi in 1963, indicating that synthetic work on chlorinated C8 fatty acids was underway during this period. google.com
The broader field of naturally occurring halogenated compounds, including fatty acids, gained significant attention throughout the latter half of the 20th century. A comprehensive review in 2002 by Dembitsky and Srebnik cataloged the vast number of these compounds, highlighting their sources and potential biological significance. nih.gov This work built upon decades of research into marine and microbial chemistry, where many of these unique lipids were first discovered. researchgate.netgerli.com The ongoing identification of new halogenated metabolites from sources like brown algae continues to expand the field, suggesting that the full scope of their roles and synthetic potential is still being uncovered. mdpi.com
Properties
CAS No. |
1795-62-6 |
|---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.7 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 8 Chlorooctanoic Acid
Chemo-selective Synthesis Routes for 8-Chlorooctanoic Acid
The synthesis of this compound, a molecule featuring both a terminal chloro group and a carboxylic acid, necessitates precise chemical strategies to ensure high yields and purity. The development of chemo-selective routes is crucial for its production, ranging from established organic synthesis protocols to innovative biocatalytic methods. These approaches are designed to effectively install the two distinct functional groups onto the eight-carbon aliphatic chain.
Conventional Organic Synthesis Approaches
Traditional methods for preparing this compound are typically multi-step sequences that utilize well-understood reactions in organic chemistry. These pathways often begin with readily accessible and affordable starting materials.
Ester Hydrolysis and Halogenation Protocols
A prevalent synthetic strategy involves the hydrolysis of an ester precursor, followed by a halogenation step. britannica.com For example, a suitable long-chain ester containing a hydroxyl group, such as an 8-hydroxyoctanoate ester, can first undergo hydrolysis to yield 8-hydroxyoctanoic acid. This intermediate is then subjected to chlorination to replace the hydroxyl group with a chlorine atom. Reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) are commonly employed for this transformation. britannica.com
Another pathway starts with the oxidation of a cyclic precursor. For instance, cyclooctanone (B32682) can be converted to an intermediate lactone through a Baeyer-Villiger oxidation. Subsequent hydrolytic ring-opening of the lactone followed by chlorination can yield the desired this compound. Additionally, the conversion can be achieved from other halo-substituted acids, such as 8-bromooctanoic acid, through a nucleophilic substitution reaction where the bromide is displaced by a chloride ion.
Table 1: Conventional Synthesis Starting Materials and Reactions
| Starting Material | Key Reaction Steps | Typical Reagents | Final Product |
| 8-Hydroxyoctanoate Ester | Ester Hydrolysis, Chlorination | Base/Acid, Thionyl Chloride | This compound |
| Cyclooctanone | Baeyer-Villiger Oxidation, Ring-Opening Hydrolysis, Chlorination | Peroxy Acid, Acid/Base, Chlorinating Agent | This compound |
| 8-Bromooctanoic acid | Nucleophilic Halogen Exchange | Chloride Salt (e.g., NaCl) | This compound |
Chain Elongation Strategies Incorporating Halogenation
Chain elongation techniques offer a method to construct this compound from shorter carbon skeletons. A notable example involves starting with 1,6-dichlorohexane. google.com This precursor can be reacted with dialkyl malonates, such as diethyl malonate, in the presence of a base like sodium ethoxide. google.com This step forms a dialkyl 6-chlorohexylmalonate. google.com Subsequent hydrolysis and decarboxylation of this intermediate extend the carbon chain and introduce the carboxylic acid group, ultimately yielding this compound. Controlling reaction conditions is vital to ensure the desired mono-alkylation of the malonate and prevent unwanted side reactions. Microbial chain elongation has also been explored as a sustainable method for producing medium-chain fatty acids like octanoic acid, which could serve as precursors for halogenation. biorxiv.orgresearchgate.net
Precursor Reactivity Studies
The efficiency and outcome of the synthesis are heavily influenced by the choice of starting materials and the reactivity of intermediates. For instance, in syntheses involving the conversion of 6-chlorohexylmalonic acid esters, direct hydrolysis and decarboxylation using strong acids can lead to the formation of difficult-to-separate byproducts. google.com A more controlled, multi-step process involving the conversion to an acetyloxy intermediate followed by saponification and decarboxylation can provide a cleaner product. google.com The reactivity of different precursors in halogen exchange reactions is also a key consideration. The relative ease of displacing a halide (I > Br > Cl) dictates the conditions required for substitution reactions, such as the conversion of 8-bromooctanoic acid to this compound.
Asymmetric Synthesis and Chiral Resolution Techniques
While this compound itself is an achiral molecule, the principles of asymmetric synthesis and chiral resolution are highly relevant for creating structurally similar chiral halogenated octanoic acid derivatives. These chiral molecules are valuable in various scientific fields.
Enzymatic Resolution of Racemic Halogenated Octanoic Acid Derivatives
Enzymatic kinetic resolution is a powerful and widely used biocatalytic method for separating the enantiomers of a racemic mixture. almacgroup.com This technique leverages the high stereoselectivity of enzymes, most commonly lipases, which catalyze a reaction on only one of the two enantiomers. almacgroup.comnih.gov
For halogenated octanoic acid derivatives, this is typically applied to a racemic ester, for example, a racemic methyl 2-halooctanoate. A lipase (B570770), such as one from Pseudomonas cepacia or Candida antarctica, is used to selectively hydrolyze one enantiomer of the ester into the corresponding carboxylic acid. almacgroup.comdss.go.th The other enantiomer remains as the unreacted ester. The resulting mixture of a carboxylic acid and an ester can then be readily separated. The success of this resolution is quantified by the enantiomeric excess (e.e.) of the products and the enantioselectivity (E value) of the enzyme. For example, the hydrolysis of certain racemic esters can achieve high enantiopurity, with e.e. values often exceeding 95%. almacgroup.commdpi.com
Table 2: Example of Enzymatic Resolution of a Halogenated Octanoic Acid Derivative
| Racemic Substrate | Biocatalyst | Reaction Type | Products Separated | Typical Enantiomeric Excess (e.e.) |
| Racemic Methyl 2-bromooctanoate | Lipase (e.g., from Pseudomonas cepacia) | Enantioselective Hydrolysis | (S)-2-bromooctanoic acid and (R)-Methyl 2-bromooctanoate | >95% |
Optimization of Biocatalytic Reaction Conditions for Stereoselectivity
The efficiency and stereoselectivity of lipase-catalyzed reactions are highly dependent on various reaction parameters. Optimization of these conditions is crucial for achieving high enantiomeric excess (ee) and conversion rates. Key factors influencing the outcome of these biocatalytic transformations include:
Enzyme Choice: Different lipases exhibit varying activities and selectivities towards different substrates. Screening of various lipases, such as those from Candida, Pseudomonas, and Aspergillus species, is a common starting point. mdpi.comnih.gov
Solvent System: The choice of organic solvent can significantly impact enzyme activity, stability, and enantioselectivity. nist.gov In some cases, solvent-free systems can be employed, which offer advantages in terms of process intensity and reduced waste. rsc.org
Temperature: Temperature affects the reaction rate and enzyme stability. An optimal temperature must be determined to balance these factors.
Water Activity: The amount of water in the reaction medium is a critical parameter, especially in non-aqueous environments, as it can affect the enzyme's conformation and catalytic activity. rsc.org
The following table illustrates the optimization of reaction conditions for the kinetic resolution of a model aryltrimethylsilyl chiral alcohol using various lipases, showcasing the impact of enzyme source on conversion and enantioselectivity.
| Lipase Source | Conversion (%) | Enantiomeric Excess of Substrate (ees) (%) | Enantiomeric Excess of Product (eep) (%) | Enantiomeric Ratio (E) |
| Mucor javanicus | - | - | - | - |
| Candida cylindracea | - | - | - | - |
| Pseudomonas fluorescens | 48 | 91 | 97 | >200 |
| Aspergillus niger | - | - | - | - |
| Candida antarctica lipase B (CALB) | 50 | >99 | >99 | >200 |
| Candida rugosa | - | - | - | - |
| Rhizomucor miehei | - | - | - | - |
| Porcine pancreas | - | - | - | - |
Table adapted from studies on the kinetic resolution of aryltrimethylsilyl chiral alcohols, demonstrating the variability in lipase performance. nih.gov Note: '-' indicates no reaction.
Enantiopure Precursor Synthesis
This compound can serve as a starting material for the synthesis of valuable enantiopure building blocks. For instance, it can be converted into other functionalized chiral molecules. A patented method describes the synthesis of 8-aminooctanoic acid from this compound ethyl ester. This transformation opens a pathway to chiral amino acids, which are crucial components in many pharmaceuticals. The process involves the reaction of the chloro-ester with potassium cyanate (B1221674) followed by hydrolysis and decarboxylation. While this specific patent does not focus on enantioselectivity, the resulting amino acid could potentially be resolved using established enzymatic or chemical methods to yield enantiopure precursors.
The synthesis of chiral building blocks from achiral starting materials is a fundamental strategy in drug discovery. nih.govresearchgate.net Biocatalytic approaches, such as those employing ketoreductases or halohydrin dehalogenases, are increasingly used for the asymmetric synthesis of vicinal halohydrins, which are versatile chiral intermediates. nih.gov
Sustainable and Green Chemistry Approaches in this compound Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of specialty chemicals like this compound.
Biocatalysis in Solvent-Free Systems for Derivative Synthesis
Conducting enzymatic reactions in solvent-free systems offers significant environmental and economic advantages, including higher reactant concentrations, increased volumetric productivity, and simplified downstream processing. rsc.org Lipase-catalyzed esterifications are well-suited for solvent-free conditions, where one of the substrates can act as the solvent. rsc.orgnih.gov
While specific studies on the solvent-free synthesis of this compound derivatives are not extensively reported, research on similar systems, such as the esterification of other fatty acids, demonstrates the feasibility and benefits of this approach. rsc.org The optimization of parameters like temperature, enzyme loading, and substrate molar ratio remains critical for achieving high conversion rates in these systems. rsc.org
Utilization of Renewable Feedstocks and Biomass-Derived Raw Materials
The production of chemicals from renewable resources is a key aspect of a sustainable bio-economy. Research has demonstrated the feasibility of producing ω-hydroxy fatty acids, close structural relatives of this compound, from renewable feedstocks using engineered microorganisms.
A notable study reports the de novo biosynthesis of 8-hydroxyoctanoic acid from glucose and ethanol (B145695) in the yeast Saccharomyces cerevisiae. nih.gov This was achieved by engineering the fatty acid synthase (FAS) of the yeast to specifically produce octanoic acid, which was then hydroxylated at the ω-position by a co-expressed cytochrome P450 enzyme. nih.gov This proof-of-principle study highlights a promising pathway for the sustainable production of functionalized octanoic acid derivatives.
The following table summarizes the key enzymes and their roles in the engineered biosynthetic pathway for 8-hydroxyoctanoic acid.
| Enzyme | Role in Pathway | Source Organism (for heterologous expression) |
| Fatty Acid Synthase (FAS) | Production of octanoic acid | Saccharomyces cerevisiae (engineered) |
| Cytochrome P450 (CYP) | ω-hydroxylation of octanoic acid | Various (e.g., CYP4B1, CYP94C1) |
| Cytochrome P450 Reductase (CPR) | Electron transfer to CYP | Saccharomyces cerevisiae |
Table based on the de novo biosynthesis of 8-hydroxyoctanoic acid in S. cerevisiae. nih.gov
Environmental Impact Assessment of Synthetic Pathways
The synthesis of organohalogen compounds, including chlorinated fatty acids, raises environmental considerations due to the persistence and potential toxicity of some members of this class. researchgate.netbritannica.comnih.gov Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process from cradle to grave. chaincraft.comresearchgate.net
Derivatization Chemistry of this compound
The dual functionality of this compound permits a wide array of derivatization reactions. The carboxylic acid group can undergo reactions such as esterification and amidation, while the terminal chlorine atom is susceptible to nucleophilic substitution. These transformations allow for the synthesis of molecules with tailored properties for various research applications.
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound can be readily converted into esters and amides through several established synthetic protocols.
Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification, a reversible, acid-catalyzed reaction with an alcohol. libretexts.orgchemguide.co.uk For this compound, this involves heating the acid with an excess of a simple alcohol (like methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.ukbyjus.com The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. byjus.comyoutube.com
Alternative methods that avoid the use of strong acids are also applicable. One such method is the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com This method is particularly useful for acid-sensitive substrates. commonorganicchemistry.com Additionally, this compound can first be converted to its more reactive acid chloride derivative, 8-chlorooctanoyl chloride, by treatment with thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride can then react readily with an alcohol to form the corresponding ester. commonorganicchemistry.com
Interactive Data Table: Esterification of this compound
| Reactant | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | Methanol, H₂SO₄ (cat.) | Methyl 8-chlorooctanoate | Fischer Esterification |
| This compound | Ethanol, H₂SO₄ (cat.) | Ethyl 8-chlorooctanoate | Fischer Esterification |
| This compound | Alcohol (ROH), DCC, DMAP | Alkyl 8-chlorooctanoate | Steglich Esterification |
| This compound | 1. SOCl₂ 2. Alcohol (ROH) | Alkyl 8-chlorooctanoate | Via Acid Chloride |
Amidation: Direct reaction of a carboxylic acid with an amine is often challenging because the basic amine can deprotonate the acidic carboxylic acid to form an unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the carboxylic acid must be "activated." One common laboratory method involves the use of coupling agents like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.org
Another approach involves first forming the ammonium salt by reacting the carboxylic acid with ammonium carbonate, and then dehydrating this salt by heating to produce the primary amide. libretexts.org For the synthesis of a wider range of amides, direct coupling of this compound with a primary or secondary amine can be achieved using various modern coupling agents developed for peptide synthesis, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). researchgate.netorganic-chemistry.org
Interactive Data Table: Amidation of this compound
| Reactant | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | Amine (RNH₂), DCC | N-Alkyl-8-chlorooctanamide | Carbodiimide Coupling |
| This compound | 1. (NH₄)₂CO₃ 2. Heat | 8-Chlorooctanamide | Via Ammonium Salt |
| This compound | Amine (RNH₂), HBTU | N-Alkyl-8-chlorooctanamide | Peptide Coupling |
Nucleophilic Substitution Reactions at the Halogen Moiety
The primary chloride at the C-8 position of this compound is a reactive site for nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups at the terminus of the alkyl chain, making it a versatile synthetic intermediate.
A key example is the synthesis of 8-hydroxyoctanoic acid . This can be achieved by the hydrolysis of this compound, typically under alkaline conditions where a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, displacing the chloride ion. google.comepo.org This transformation is a fundamental step in the synthesis of certain biologically active compounds. google.com
Another important transformation is the introduction of an azide (B81097) group to form 8-azidooctanoic acid . nih.gov This is typically accomplished by reacting this compound (or its ester) with a source of azide ions, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide ion (N₃⁻) is an excellent nucleophile and readily displaces the chloride. The resulting azido (B1232118) acid is a valuable tool in biochemical research. nih.gov
Interactive Data Table: Nucleophilic Substitution of this compound
| Starting Material | Nucleophile/Reagent | Product |
|---|---|---|
| This compound | Sodium Hydroxide (NaOH) | 8-Hydroxyoctanoic acid |
| This compound | Sodium Azide (NaN₃) | 8-Azidooctanoic acid |
| This compound | Sodium Cyanide (NaCN) | 8-Cyanooctanoic acid |
Functionalization for Specific Research Probes
The ability to perform selective reactions at either end of the this compound molecule makes it an ideal scaffold for creating specialized research probes. The derivatization reactions introduce functional "handles" that can be used for bioconjugation, labeling, or surface modification.
The synthesis of 8-azidooctanoic acid is a prime example of functionalization for creating a research probe. nih.govachemblock.com The terminal azide group serves as a chemical handle for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This allows the fatty acid chain to be easily and efficiently attached to proteins, nucleic acids, or other molecules that have been modified to contain an alkyne group. Such probes are widely used in proteomics and metabolomics to study lipid-protein interactions and fatty acid metabolism.
Similarly, the conversion to 8-hydroxyoctanoic acid provides a terminal alcohol group. google.comepo.org This hydroxyl group can be further functionalized, for example, by esterification with a fluorescent dye or a biotin (B1667282) tag, creating probes for imaging or affinity purification studies. The bifunctional nature of the original molecule allows for the attachment of one part of a probe system (e.g., a reporter group) to the hydroxyl end and another (e.g., a reactive group for target binding) to the carboxyl end.
Reaction Mechanisms and Kinetic Studies of this compound Transformations
The transformations of this compound follow well-established reaction mechanisms. While specific kinetic data for this compound are not widely published, the rates of its reactions are governed by general principles of organic chemistry.
Reaction Mechanisms:
Fischer Esterification: This is a multi-step, reversible acid-catalyzed mechanism. It begins with the protonation of the carbonyl oxygen by the acid catalyst, making the carbonyl carbon more electrophilic. byjus.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A proton is subsequently transferred from the original alcohol moiety to one of the hydroxyl groups, creating a good leaving group (water). Finally, the elimination of water and deprotonation of the remaining carbonyl oxygen regenerates the acid catalyst and yields the ester product. byjus.com
Amidation via DCC: In this mechanism, the carboxylic acid adds to one of the double bonds of the dicyclohexylcarbodiimide (DCC) molecule to form a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is an excellent acylating agent. The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated acid. This forms a tetrahedral intermediate which collapses to yield the amide and dicyclohexylurea (DCU), a stable byproduct. libretexts.org
Nucleophilic Substitution (Sₙ2): The conversion of the terminal chloride to other functional groups (e.g., -OH, -N₃) proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted step, the incoming nucleophile attacks the carbon atom bearing the chlorine from the backside, while the chloride ion leaves simultaneously.
Kinetic Considerations: The rate of these transformations is influenced by several factors.
For Fischer esterification , the reaction is an equilibrium process. To drive it towards the product, it is common to use a large excess of the alcohol or to remove water as it is formed. chemguide.co.uk
For amidation reactions , the rate depends on the nucleophilicity of the amine and the effectiveness of the activating agent.
For Sₙ2 reactions at the C-8 position, the reaction rate is dependent on the concentration of both the substrate and the nucleophile. The choice of solvent is also critical; polar aprotic solvents (like DMF or DMSO) are preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity. The reaction rate is generally high because the reaction occurs at a primary carbon with minimal steric hindrance. While direct comparisons are limited, the reactivity of long-chain haloacids is influenced by the chain length, which can affect solubility and interactions with catalysts. youtube.com The metabolism of related long-chain dicarboxylic acids has been studied, indicating that chain length is a critical factor for enzyme affinity and reaction rates in biological systems. nih.gov
Biochemical and Biological Research Investigations Involving 8 Chlorooctanoic Acid
Enzymatic Interactions and Substrate Specificity Studies
The study of 8-chlorooctanoic acid in biochemical contexts has revealed specific interactions with various enzymes, providing insights into its potential roles as an inhibitor and as a substrate for enzymatic degradation.
Research has indicated that this compound can modulate the activity of certain enzymes, primarily through inhibition.
This compound has been identified as an inhibitor of ATP-citrate lyase (ACLY). cymitquimica.com ACLY is a crucial enzyme in cellular metabolism, responsible for converting citrate (B86180) and coenzyme A into acetyl-CoA and oxaloacetate, a key step linking carbohydrate metabolism to fatty acid and cholesterol biosynthesis. nih.govresearchgate.netwikipedia.org The compound has also been reported to inhibit the activity of certain alkylating agents. cymitquimica.com
While specific mechanistic studies on the interaction between this compound and ATP-citrate lyase are not extensively detailed in the reviewed literature, the inhibition of this enzyme by other small molecules often occurs through an allosteric mechanism. nih.govresearchgate.net In such cases, the inhibitor binds to a site distinct from the active citrate-binding site. nih.gov This binding event induces significant conformational changes in the enzyme's structure, which in turn disrupts the active site's ability to bind citrate, thereby inhibiting the enzyme's catalytic function. nih.govresearchgate.net It is plausible that this compound employs a similar allosteric mechanism to exert its inhibitory effect on ATP-citrate lyase.
Table 1: Summary of Enzyme Inhibition by this compound This table is interactive. You can sort and filter the data.
| Enzyme | Reported Effect | Potential Mechanism |
|---|---|---|
| ATP-Citrate Lyase | Inhibition cymitquimica.com | Allosteric modulation nih.govresearchgate.net |
Dehalogenases are a class of enzymes that cleave carbon-halogen bonds, playing a critical role in the biodegradation of halogenated environmental pollutants. researchgate.net The ability of these enzymes to act on a substrate like this compound is highly dependent on their structural and substrate specificity.
The substrate specificity of dehalogenases is determined by several structural factors, including the composition and geometry of the active site, the nature of the halide-stabilizing residues, and the characteristics of the tunnel that provides access to the active site. oup.comoup.com Two major groups of these enzymes are haloalkane dehalogenases and haloalkanoic acid dehalogenases, each with distinct substrate preferences. oup.comnih.gov
Haloalkane dehalogenases, such as DhlA from Xanthobacter autotrophicus GJ10, primarily act on halogenated alkanes, alkenes, and alcohols. oup.com Studies have shown that these types of enzymes are generally not capable of dehalogenating carboxylic acids. oup.com The structural features that favor the binding of neutral haloalkanes appear to preclude the effective binding and processing of charged molecules like halogenated carboxylic acids.
In contrast, haloacid dehalogenases (HADs) are specialized for the dehalogenation of haloalkanoic acids. mdpi.comfrontiersin.org These enzymes possess active sites that are structurally adapted to accommodate the carboxyl group of the substrate. mdpi.com
Table 2: General Substrate Specificity of Dehalogenase Classes This table is interactive. You can sort and filter the data.
| Dehalogenase Class | Primary Substrates | Action on Halogenated Carboxylic Acids | Key Structural Determinants |
|---|---|---|---|
| Haloalkane Dehalogenase | Haloalkanes, haloalkenes, haloalcohols oup.com | Generally inactive oup.com | Active site geometry, entrance tunnel size oup.comoup.com |
The presence and position of the carboxylic acid group are critical factors influencing whether a halogenated compound can be processed by a dehalogenase. For haloalkane dehalogenases, the hydrophilic and charged nature of the carboxyl group can be a significant deactivating feature.
A specific analysis involving the haloalkane dehalogenase DhlA from Xanthobacter autotrophicus GJ10 concluded that it is improbable for this enzyme to dehalogenate this compound. oup.com The reasoning is that while the long eight-carbon chain places the carboxylic acid group relatively far from the chlorine atom (the reaction site), the enzyme is fundamentally incapable of processing substrates that are carboxylic acids. oup.com This suggests that the presence of the carboxyl functional group itself, regardless of its distance from the halogen, prevents the molecule from being a suitable substrate for this class of enzyme.
Conversely, for haloacid dehalogenases, the carboxylate group is essential for substrate recognition and binding. The catalytic mechanism typically involves a nucleophilic attack by an aspartate residue in the enzyme's active site on the carbon atom bearing the halogen. nih.govmdpi.com This forms a covalent enzyme-ester intermediate, which is subsequently hydrolyzed by a water molecule to release the corresponding hydroxy acid and a halide ion. nih.govacs.org Therefore, the proximity of the carboxylic acid group to the halogen is a defining characteristic of the substrates for this enzyme family.
Substrate Recognition by Dehalogenases
Role in Metabolic Pathways and Biosynthesis in Microorganisms
The investigation of this compound in microbial systems has revealed its role as a substrate analog for fatty acids, allowing it to be processed through established metabolic routes. Microorganisms capable of utilizing this halogenated compound possess specific enzymatic machinery that facilitates its uptake and transformation, leading to its incorporation into novel biopolymers.
Participation in Fatty Acid Uptake and Synthesis in Bacterial Systems
In bacteria, the metabolism of fatty acids is a central process for building cellular membranes and, in some cases, for storing energy. Fatty acids are typically synthesized via the Type II fatty acid synthesis (FASII) system, which involves a series of discrete, monofunctional enzymes to build the acyl chain from acetyl-CoA precursors. nih.govnih.gov Conversely, the breakdown of fatty acids occurs through the β-oxidation pathway.
For an external fatty acid analog like this compound to be metabolized, several steps are necessary. First, the bacterium must have transport systems capable of recognizing and importing the molecule across the cell membrane. researchgate.net Once inside the cell, the molecule must be "activated" by an acyl-CoA ligase, which attaches a coenzyme A molecule to form 8-chlorooctanoyl-CoA. researchgate.net This thioester is the key intermediate that can then enter the cell's metabolic pathways, particularly the β-oxidation cycle, which generates the hydroxyacyl-CoA derivatives that can serve as substrates for polymer synthesis. researchgate.net
Incorporation into Biopolymers: Polyhydroxyalkanoate (PHA) Monomers
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized and stored as intracellular granules by a wide variety of microorganisms as a carbon and energy reserve. mdpi.comnih.govnih.gov These biopolymers have garnered significant interest as potential replacements for conventional plastics due to their biocompatibility and ability to be produced from renewable resources. nih.gov While typical PHAs are composed of monomers like 3-hydroxybutyrate, research has shown that some bacteria can incorporate "unusual" monomers with various functional groups, including halogens, into the polymer chain. researchgate.netyoutube.com
The biosynthesis of a PHA containing chlorinated monomers from this compound is a multi-step enzymatic process. After this compound is taken up by the bacterium and converted to its coenzyme A derivative, 8-chlorooctanoyl-CoA, it enters the β-oxidation pathway. Enzymes within this pathway convert it into the corresponding (R)-3-hydroxyacyl-CoA intermediate, which is (R)-3-hydroxy-8-chlorooctanoyl-CoA. researchgate.net
This functionalized monomer is then recognized as a substrate by the key enzyme of PHA synthesis, PHA synthase (PhaC). nih.gov The PHA synthase catalyzes the polymerization of these monomers, linking them together to form a polyhydroxyalkanoate chain. The resulting polymer is a medium-chain-length PHA (mcl-PHA) where a fraction of the side chains contains a terminal chlorine atom, specifically poly(3-hydroxy-8-chlorooctanoate). researchgate.netyoutube.com
The ability to produce PHAs from functionalized precursors like halogenated fatty acids is not universal among bacteria. It is primarily found in microorganisms that possess flexible metabolic pathways and PHA synthases with broad substrate specificity. Fluorescent pseudomonads are particularly noted for their capacity to generate these unusual PHAs. researchgate.netyoutube.com
| Microorganism | Precursor Type Utilized | Relevance |
| Pseudomonas putida | Functionalized fatty acids (e.g., phenyloctanoic acid) | Known to incorporate a wide variety of unusual monomers, including those with functional groups, into PHAs. researchgate.net |
| Pseudomonas oleovorans | Unsaturated and functionalized fatty acids | One of the first bacteria identified to produce mcl-PHAs with functionalized side chains, including those with terminal alkene or halogen groups. researchgate.netyoutube.com |
| Cupriavidus necator | Various simple sugars and fatty acids | A well-studied and robust producer of PHAs, often used as a host for genetically engineered pathways to produce specific copolymers. mdpi.comnih.gov |
Investigation of Protein-Ligand Interactions in Chemical Biology Contexts
Beyond its role in microbial biosynthesis, the chemical structure of this compound makes it a valuable building block in the field of chemical biology, particularly in the design of sophisticated molecular tools for targeted protein modulation.
This compound as a Linker Component in Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells. nih.gov They function by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system. medchemexpress.com A typical PROTAC consists of three key parts: a ligand that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands. nih.govmedchemexpress.com
The linker is a critical component, as its length, flexibility, and chemical composition dictate the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Alkyl chains are frequently used as foundational elements within these linkers. This compound, with its eight-carbon chain and a reactive carboxylic acid handle, represents an ideal starting point for linker synthesis. The terminal chlorine provides a site for further chemical modification to attach one of the ligands, while the carboxylic acid can be used to connect to the other.
While direct use of this compound is plausible, the closely related analog, 8-bromooctanoic acid, has been explicitly documented as a linker in the synthesis of a PROTAC designed to degrade the CYP1B1 protein. medchemexpress.com The underlying principle remains the same: a medium-length haloalkanoic acid serves as a versatile and effective scaffold for constructing the bridge that is fundamental to the PROTAC's mechanism of action.
| PROTAC Component | Function | Example Moiety Derived From/Related To |
| Target Protein Ligand | Binds specifically to the protein of interest (POI) intended for degradation. | Varies depending on the target protein. |
| Linker | Connects the two ligands and positions them correctly for ternary complex formation. | 8-Bromooctanoic acid / this compound. medchemexpress.com |
| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase (e.g., Cereblon, VHL). | Thalidomide, Pomalidomide, or VHL ligands. |
Design and Synthesis of Heterobifunctional Ligase Recruiters
Heterobifunctional ligase recruiters, commonly known as Proteolysis-Targeting Chimeras (PROTACs), are engineered molecules designed to co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs). The fundamental design of a PROTAC consists of three distinct components: a ligand that binds to the target POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends. tandfonline.comarxiv.org this compound and its derivatives, such as 8-bromooctanoic acid or suberic acid, serve as sources for simple, flexible alkyl linkers in the synthesis of these complex molecules. mdpi.com
The synthesis of these recruiters is a modular process. The choice of the linker is critical as it dictates the spatial orientation and distance between the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex. axispharm.com Alkyl chains of varying lengths are frequently employed, with eight-carbon chains being a common choice to provide the necessary flexibility and reach. arxiv.org
In a representative synthesis, a derivative of this compound, such as suberic acid (an eight-carbon dicarboxylic acid), can be used to bridge the two ligands. For instance, in the development of PROTACs targeting Histone Deacetylase 8 (HDAC8), suberic acid was attached to a protected HDAC ligand to yield an intermediate with a free carboxylic acid. mdpi.com This intermediate was then reacted with a von Hippel-Lindau (VHL) E3 ligase ligand to form the final PROTAC molecule after a deprotection step. mdpi.com This synthetic strategy allows for the systematic variation of the linker length to optimize the degradation efficiency of the target protein.
Table 1: Core Components of a Heterobifunctional Ligase Recruiter (PROTAC)
| Component | Function | Example Moiety (for an HDAC8 PROTAC) |
|---|---|---|
| POI Ligand | Binds specifically to the Protein of Interest (POI) | Substituted benzhydroxamic acid (HDAC8 inhibitor) |
| Linker | Connects the POI and E3 ligase ligands; influences ternary complex stability | 8-carbon alkyl chain (derived from suberic acid) |
| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase (e.g., VHL or Cereblon) | VHL ligand (e.g., VH032 derivative) or Cereblon ligand (e.g., pomalidomide) nih.govresearchgate.net |
Impact of Linker Chemistry on Protein Degradation Efficacy
The chemical nature of the linker, particularly its length, flexibility, and composition, has a profound impact on the efficacy of a PROTAC. nih.govresearchgate.net An optimally designed linker facilitates the formation of a stable and sterically favorable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation. axispharm.comrsc.org If a linker is too short, it may create steric clashes that prevent the complex from forming; if it is too long, the increased flexibility can lead to an entropic penalty and non-productive binding modes. nih.govresearchgate.net
Research into HDAC8-targeting PROTACs has provided direct evidence of the linker's importance. In one study, a series of degraders were synthesized with varying linker lengths. A comparison between a PROTAC with a six-carbon amide linker (CRBN_1a) and one with an eight-carbon amide linker (CRBN_1b) was made. mdpi.com This variation in the alkyl chain length, which directly alters the distance and potential conformations between the HDAC8 inhibitor and the Cereblon (CRBN) E3 ligase ligand, is a key determinant of the molecule's degradation capability. researchgate.net Studies on other protein targets have also consistently shown that degradation efficacy is highly sensitive to linker length, with an optimal length often being identified for each specific target and E3 ligase pair. nih.govrsc.org
Table 2: Illustrative Impact of Linker Length on PROTAC Efficacy
| PROTAC (Target) | Linker Type | Linker Length (Atoms) | Degradation Efficacy | Reference |
|---|---|---|---|---|
| HDAC8 Degrader | Alkyl Amide | 6 | Active | mdpi.com |
| HDAC8 Degrader | Alkyl Amide | 8 | Active, potency varies with length | mdpi.com |
| ERα Degrader | Alkyl | 16 | Optimal degradation observed | researchgate.netrsc.org |
| ERα Degrader | Alkyl | >16 or <16 | Reduced degradation efficacy | researchgate.netrsc.org |
Investigation of Targeted Protein Degradation Mechanisms
The mechanism of action for PROTACs, including those synthesized with an this compound-derived linker, leverages the cell's endogenous ubiquitin-proteasome system (UPS). arxiv.org This process is distinct from traditional inhibitors that merely block a protein's function. Instead, PROTACs act as a bridge to induce proximity between a target protein and an E3 ubiquitin ligase, two proteins that would not normally interact. tandfonline.comnih.gov
The key steps in the mechanism are as follows:
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase (such as VHL or CRBN), forming a ternary complex. axispharm.com The linker plays a crucial role in enabling and stabilizing this complex.
Ubiquitination: Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain. nih.gov K48-linked polyubiquitin chains are the primary signal for proteasomal degradation.
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for non-lysosomal protein degradation. tandfonline.comnih.gov The proteasome unfolds and degrades the target protein into small peptides.
Catalytic Cycle: After the target protein is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation. nih.gov This catalytic nature allows PROTACs to be effective at very low concentrations.
This mechanism effectively hijacks the cell's own quality control pathways to achieve the selective removal of a disease-causing protein. The success of this process is highly dependent on the linker's ability to promote a productive geometric arrangement within the ternary complex, highlighting the importance of linkers derived from molecules like this compound in the development of this therapeutic modality.
Advanced Analytical Characterization Techniques for 8 Chlorooctanoic Acid
Chromatographic Methodologies
Chromatographic techniques are instrumental in separating 8-chlorooctanoic acid from complex mixtures and impurities, which allows for its accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and conducting quantitative analysis. nih.gov This method separates compounds based on their differential distribution between a stationary and a mobile phase. For this compound, reversed-phase HPLC is commonly used, which involves a nonpolar stationary phase and a polar mobile phase. The retention time can be finely tuned by adjusting the mobile phase composition, which is typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid like formic acid to ensure the carboxylic acid group remains protonated. sielc.com
Quantitative analysis via HPLC is based on the principle that the peak area or height is directly proportional to the analyte's concentration. A calibration curve is created by analyzing a series of standards with known concentrations, enabling the precise determination of this compound in a sample. Purity is evaluated by detecting and quantifying any impurities, which appear as distinct peaks in the chromatogram.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm sielc.com |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.comwestminster.ac.uk For GC-MS analysis, this compound is often derivatized to enhance its volatility and thermal stability, as the underivatized acid can lead to poor chromatographic results. shimadzu.com A common derivatization technique is esterification to form a methyl or ethyl ester. researchgate.net
After separation by the GC column, the analyte is ionized in the mass spectrometer, typically through electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular "fingerprint." This pattern allows for the definitive identification of this compound and the elucidation of its structure by analyzing the mass-to-charge ratio (m/z) of the fragment ions. The presence of a chlorine isotope pattern (an approximate 3:1 ratio for the M and M+2 peaks) is a key indicator for chlorine-containing compounds.
Table 2: Characteristic Mass Fragments for a Derivative of this compound (e.g., Methyl Ester)
| m/z | Interpretation |
| [M]+ | Molecular ion peak |
| [M-31]+ | Loss of methoxy (B1213986) group (-OCH3) |
| [M-35/37]+ | Loss of chlorine radical (-Cl) |
| 74 | McLafferty rearrangement fragment (characteristic for methyl esters) |
Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of liquid chromatography that uses columns with smaller particle sizes (typically sub-2 µm). This leads to higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. For complex samples containing this compound and other components, UPLC provides superior separation efficiency, resolving closely eluting peaks that might otherwise overlap in an HPLC system. While the separation principles are the same as in HPLC, the enhanced performance of UPLC yields more detailed and precise analytical data.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and analyzing the functional groups of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like this compound. nih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.govchemicalbook.com
In the ¹H NMR spectrum of this compound, the chemical shift, integration, and multiplicity of each proton signal reveal information about its electronic environment, the number of protons, and neighboring protons. For example, the protons on the carbon adjacent to the chlorine atom (C8) and the protons on the carbon adjacent to the carbonyl group (C2) will show distinct downfield chemical shifts compared to the other methylene (B1212753) protons in the alkyl chain.
¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum. The chemical shifts of the carbonyl carbon and the carbon bonded to the chlorine atom are particularly diagnostic. nih.gov
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm, predicted) | Multiplicity |
| H on C2 | 2.35 | Triplet |
| H on C3 | 1.65 | Quintet |
| H on C4-C6 | 1.3-1.4 | Multiplet |
| H on C7 | 1.75 | Quintet |
| H on C8 | 3.53 | Triplet |
| OH | >10 | Broad Singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm, predicted) |
| C1 (C=O) | 179 |
| C2 | 34 |
| C3 | 24.5 |
| C4, C5, C6 | 26.5, 28.5, 32.5 |
| C7 | 45 |
| C8 | 34 |
Infrared (FT-IR) spectroscopy is a fast and non-destructive method for identifying the functional groups in a molecule. researchgate.netnist.gov When a molecule is exposed to infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds.
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net A strong, broad absorption band in the 2500-3300 cm⁻¹ region is indicative of the O-H stretching vibration of the carboxylic acid group. A sharp, intense peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The C-Cl bond is identified by a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. nist.govresearchgate.net
Table 5: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |
| Carbonyl C=O | Stretch | 1700-1725 (strong) |
| C-H (Alkyl) | Stretch | 2850-2960 |
| C-Cl | Stretch | 600-800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a pivotal analytical technique for the characterization of this compound, providing precise information on its molecular weight and structural details through fragmentation analysis. This method is essential for confirming the identity and purity of the compound in various research and synthetic applications.
Molecular Weight Determination
The molecular formula for this compound is C₈H₁₅ClO₂. nih.govmdpi.com This composition gives it a theoretical monoisotopic mass of approximately 178.076 Da and a molecular weight of about 178.65 g/mol . nih.govmdpi.com
High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) mass spectrometry with electrospray ionization (ESI), are employed for the accurate mass determination of this compound. In studies utilizing negative ion ESI-TOF, the compound is readily detected as its deprotonated molecule, [M-H]⁻. Research has shown a prominent ion at a mass-to-charge ratio (m/z) of 177, which corresponds to the loss of a proton from the carboxylic acid group. amazonaws.com This accurate mass measurement confirms the elemental composition of the molecule.
Fragmentation Analysis
In addition to determining the molecular weight, mass spectrometry provides insight into the compound's structure by analyzing its fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound and its derivatives. nih.govmdpi.com
In GC-MS analysis, where electron ionization (EI) is typically used, the this compound molecule undergoes fragmentation, producing characteristic ions. One of the significant fragments observed in the mass spectrum of this compound is an ion at an m/z of 60. mdpi.com This fragment is characteristic of many carboxylic acids and results from a specific cleavage process known as the McLafferty rearrangement. This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond, resulting in the formation of a neutral alkene and a charged enol-form ion of acetic acid, [C₂H₄O₂]⁺˙.
The presence of the chlorine atom also influences the fragmentation pattern, and fragments resulting from the loss of chlorine (Cl) or hydrogen chloride (HCl) can be expected, although detailed public data on these specific fragments is limited. The analysis of the complete fragmentation pattern allows for the unambiguous identification of this compound in complex mixtures. mdpi.com
The table below summarizes the key mass spectrometry data for this compound.
Table 1: Key Mass Spectrometry Data for this compound
| Ion Type | Ion Formula | Observed m/z | Mass Spectrometry Method | Description | Reference |
|---|---|---|---|---|---|
| Pseudomolecular Ion | [C₈H₁₄ClO₂]⁻ | 177 | ESI-TOF (Negative Mode) | Deprotonated molecule [M-H]⁻ | amazonaws.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Advanced Research Applications of 8 Chlorooctanoic Acid
Precursor Chemistry for Complex Molecular Synthesis
The unique structure of 8-chlorooctanoic acid makes it an ideal starting material for the synthesis of a variety of molecules with significant applications in both industrial and pharmaceutical research.
Synthesis of Specialty Chemicals and Agrochemicals
While specific widespread use in agrochemical synthesis is not extensively documented in publicly available research, the chemical functionalities of this compound lend themselves to the principles of specialty chemical and potential agrochemical development. The carboxylic acid group can be converted into esters, amides, or other derivatives, while the chloro group can be substituted through nucleophilic reactions. This dual reactivity allows for the construction of more complex molecules with potential herbicidal, insecticidal, or fungicidal properties. The long carbon chain can also impart lipophilicity, a desirable trait for agrochemicals to enhance their penetration through plant cuticles or insect exoskeletons.
Intermediate in Medicinal Chemistry Research
The role of this compound as an intermediate in medicinal chemistry is more prominently established, particularly in the synthesis of bioactive compounds and their derivatives. nih.gov
A significant application of this compound is in the synthesis of α-lipoic acid (LA), a naturally occurring antioxidant with therapeutic potential. uctm.edu The synthesis often involves using a derivative, 6,8-dichloro-octanoic acid, which can be produced from precursors related to this compound. The process typically involves the resolution of a racemic mixture to isolate the desired enantiomer, as the biological activity of lipoic acid resides primarily in the R-(+)-enantiomer. uctm.edu
One synthetic route starts with racemic ethyl 6,8-dichlorooctanoate, which undergoes hydrolysis and resolution to yield the desired (+)-6,8-dichlorooctanoic acid. This intermediate is then subjected to sulfuration and cyclization to form R-(+)-lipoic acid. google.com Another approach involves the enzymatic resolution of ethyl 8-chloro-6-hydroxyoctanoate, a derivative of this compound, to produce key chiral precursors for the synthesis of R-(+)-lipoic acid. nih.gov These synthetic strategies highlight the importance of chloro-functionalized octanoic acid derivatives in accessing stereochemically pure bioactive molecules.
Table 1: Key Intermediates in the Synthesis of R-(+)-Lipoic Acid
| Intermediate Compound | Role in Synthesis |
| Racemic Ethyl 6,8-Dichlorooctanoate | Starting material for resolution and subsequent conversion. google.com |
| (+)-6,8-Dichlorooctanoic Acid | Resolved chiral intermediate leading to the R-enantiomer. google.com |
| Ethyl 8-chloro-6-hydroxyoctanoate | Substrate for lipase-catalyzed resolution to obtain chiral precursors. nih.gov |
| R-(+)-6,8-dihalo-octanoic acid | Intermediate formed after resolution, prior to esterification and cyclization. googleapis.com |
This table outlines key chemical intermediates derived from or related to this compound that are pivotal in the multi-step synthesis of the biologically active R-(+)-lipoic acid.
The reactivity of both the carboxylic acid and the terminal chloro group makes this compound a versatile building block for a variety of other carboxylic acid derivatives. The carboxylic acid can be readily converted to esters, amides, acid chlorides, and other functionalities using standard organic chemistry methods. The chloro group at the 8-position can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups such as azides, amines, thiols, and larger molecular fragments. This dual functionality enables the synthesis of long-chain bifunctional molecules that can serve as linkers or spacers in the design of more complex chemical entities.
Utilization in Chemical Biology Probes and Tools
In the field of chemical biology, small molecules are designed and synthesized to study and manipulate biological systems. This compound and its derivatives are valuable components in the construction of such molecular probes.
Development of Ligands for Targeted Protein Degradation (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to eliminate specific disease-causing proteins from cells. nih.gov These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.govnih.gov The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov
The linker component of a PROTAC is crucial for its efficacy, as its length and composition determine the proper orientation of the target protein and the E3 ligase for efficient ubiquitination. The long-chain structure of this compound makes it an attractive scaffold for designing these linkers. The carboxylic acid end can be coupled to one of the ligands, while the chloro- group can be substituted to attach the other ligand, creating the characteristic bifunctional structure of a PROTAC. While direct examples naming this compound in publicly indexed PROTAC literature are scarce, its properties align with the structural requirements for linker design in this rapidly advancing field. The ability to create linkers of varying lengths and flexibility is essential for optimizing the degradation of different target proteins.
Potential for Isotopic Labeling Applications in Carboxylic Acids
Isotopic labeling is a critical technique in various scientific disciplines, including medicinal chemistry and metabolomics, for tracking the metabolic fate of molecules and elucidating reaction mechanisms. imist.ma Carboxylic acids are prime targets for such labeling. While direct research on the isotopic labeling of this compound is not extensively documented, established methodologies for other carboxylic acids highlight its significant potential. imist.manih.gov
Modern methods allow for the incorporation of stable isotopes like ¹³C, ¹⁷O, and ¹⁸O, or radioisotopes such as ¹⁴C, into the carboxyl group. imist.machemrxiv.orgresearchgate.net For instance, a common strategy involves the reversible decarboxylation of carboxylic acid salts in the presence of isotopically labeled carbon dioxide (e.g., [¹³C]CO₂ or [¹⁴C]CO₂). imist.ma This process enables a direct carboxylate exchange, resulting in a high level of isotopic incorporation in a single step. imist.ma This technique has been successfully applied to various (hetero)arylacetic acids and alkyl carboxylic acids, suggesting its applicability to this compound. imist.ma
Another advanced approach is the oxygen isotope labeling (¹⁷O/¹⁸O) of the carboxylic acid group. chemrxiv.orgresearchgate.net Fast and efficient methods have been developed using mechanochemical saponification or acid-catalyzed exchange with ¹⁷O/¹⁸O-enriched water. chemrxiv.org These techniques are valuable for subsequent studies using high-resolution ¹⁷O NMR or Fourier-transform infrared (FTIR) spectroscopy to probe molecular structure and dynamics. researchgate.net Given that this compound possesses a standard carboxylic acid function, it is a suitable candidate for these labeling procedures. The resulting isotopically labeled this compound could serve as a powerful tracer in studies of fatty acid metabolism or as a standard in mass spectrometry-based quantification assays. nih.gov
| Isotope | Labeling Method | Potential Application of Labeled this compound |
| ¹³C or ¹⁴C | Reversible decarboxylation-carboxylation with labeled CO₂. imist.ma | Tracing metabolic pathways; Mechanistic studies in organic chemistry. imist.ma |
| ¹⁷O or ¹⁸O | Mechanochemical saponification or acid-catalyzed exchange with labeled H₂O. chemrxiv.orgresearchgate.net | Structural analysis via ¹⁷O NMR; Probing hydrogen bonding and protein-ligand interactions. researchgate.net |
Role in Biopolymer and Biomaterial Synthesis
The unique structure of this compound makes it a promising precursor for the development of advanced biopolymers and biodegradable materials with specialized functionalities. cymitquimica.com
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms. researchgate.net Typically, bacteria synthesize these polymers from fatty acids. For example, Pseudomonas species are known to produce medium-chain-length PHAs when cultured with fatty acids like octanoic acid. researchgate.net
By supplying this compound as a carbon source, it is theoretically possible to prompt microorganisms to incorporate it into the PHA backbone. This would result in a functionalized PHA polymer containing repeating units with a terminal chloro group on the side chain. The presence of the chlorine atom is a significant modification, as it introduces a reactive site into the otherwise relatively inert polyester. This halide can serve as a chemical handle for post-polymerization modifications, allowing for the attachment of other functional groups, cross-linking of polymer chains, or grafting of other molecules to the polymer surface. This opens the door to creating a wide array of functional bioplastics derived from a renewable resource.
The incorporation of halogenated monomers like this compound into the structure of biopolymers such as PHAs is a key strategy for engineering biodegradable materials with tailored properties. The chlorine atom on the polymer side chain would significantly alter the physicochemical characteristics of the material.
For example, the presence of the C-Cl bond is expected to increase the hydrophobicity of the polymer, which could modify its surface properties and interactions with aqueous environments. Furthermore, the molecular weight and crystallinity of the resulting PHA could be influenced by the incorporation of this bulky, electronegative substituent, thereby affecting its mechanical properties, such as tensile strength and flexibility. The rate of biodegradation could also be altered, as the carbon-chlorine bond may affect the susceptibility of the polymer to enzymatic degradation. cymitquimica.com By controlling the ratio of this compound to other non-functionalized monomers during biosynthesis, researchers could fine-tune these properties to design advanced biodegradable materials for specific applications in medicine, packaging, or agriculture.
Emerging Research Avenues and Future Perspectives for 8 Chlorooctanoic Acid
Exploration of Novel Biocatalytic Pathways for Synthesis and Transformation
The development of biocatalytic methods for the synthesis and transformation of 8-chlorooctanoic acid represents a significant step towards greener and more selective chemical manufacturing. nih.govacademie-sciences.fr Researchers are particularly interested in harnessing the power of enzymes to overcome the challenges associated with traditional chemical synthesis, such as harsh reaction conditions and the formation of undesirable byproducts. nih.govresearchgate.net
A key area of exploration is the use of halogenase enzymes for the specific chlorination of octanoic acid at the terminal (ω) position. st-andrews.ac.uknih.gov Flavin-dependent halogenases (FDHs), for instance, are known to catalyze the site-selective halogenation of a variety of aromatic and aliphatic substrates. nih.govnih.gov The mechanism of these enzymes involves the oxidation of a halide ion (Cl⁻) to an electrophilic halogenating species, which is then directed to a specific position on the substrate, guided by the enzyme's active site architecture. st-andrews.ac.uknih.govmdpi.com While the direct, high-yield enzymatic synthesis of this compound is still an area of active research, the existing knowledge on FDHs provides a strong foundation for future enzyme engineering and directed evolution studies aimed at developing a biocatalyst with high specificity for the ω-chlorination of C8 fatty acids. nih.gov
Beyond synthesis, biocatalysis also offers pathways for the transformation of this compound into other valuable molecules. For example, dehalogenase enzymes can selectively remove the chlorine atom to yield 8-hydroxyoctanoic acid, a precursor for polyesters and other polymers. biosynth.com Lipases are another class of versatile biocatalysts that can be employed in the esterification and transesterification of this compound to produce a variety of esters with potential applications in different fields. researchgate.netnih.govnih.govsemanticscholar.org The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), in solvent-free or green solvent systems is a particularly promising approach for the sustainable production of these derivatives. academie-sciences.frresearchgate.net
Computational Chemistry and Molecular Modeling for Predictive Studies
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating research into this compound and its interactions with biological systems. nih.govscienceopen.com These in silico approaches provide valuable insights into the physicochemical properties of the molecule and can predict its behavior in different chemical and biological environments, thereby guiding experimental work and reducing the need for extensive trial-and-error.
Molecular docking studies are being employed to investigate the binding of this compound and its derivatives to the active sites of various enzymes. nih.govresearchgate.netresearchgate.net By simulating the interactions between the ligand (e.g., this compound) and the protein target, researchers can predict binding affinities and identify key amino acid residues involved in the interaction. nih.govresearchgate.net This information is crucial for understanding the mechanism of action of potential enzyme inhibitors and for designing new derivatives with enhanced activity or selectivity. nih.govscienceopen.com For instance, docking studies can help in prioritizing which analogs of this compound to synthesize and test for their ability to inhibit a specific enzyme. nih.gov
Quantum mechanical calculations, such as those based on density functional theory (DFT), are used to study the electronic structure and reactivity of this compound. nih.gov These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic properties, which are essential for understanding its chemical behavior and for interpreting experimental data. nih.gov The table below summarizes some of the key computed properties of this compound, which are valuable for its use in predictive modeling studies.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H15ClO2 | nih.gov |
| Molecular Weight | 178.65 g/mol | biosynth.comnih.gov |
| IUPAC Name | This compound | nih.govachemblock.com |
| SMILES | C(CCCC(=O)O)CCCCl | biosynth.comnih.govachemblock.com |
| InChIKey | SCTRLHIAVHHIEJ-UHFFFAOYSA-N | nih.gov |
Advanced Derivatization for Enhanced Research Utility
The strategic chemical modification of this compound through advanced derivatization techniques is a promising avenue for expanding its utility in biochemical and biomedical research. By introducing different functional groups, researchers can fine-tune the molecule's properties to suit specific applications, such as improving its biological activity, enhancing its detectability in analytical assays, or facilitating its attachment to other molecules.
One important area of derivatization is the synthesis of esters of this compound. researchgate.net Lipase-catalyzed esterification with various alcohols can produce a library of 8-chlorooctanoate esters with varying chain lengths and functionalities. researchgate.netnih.govsemanticscholar.org These esters can exhibit different physical properties, such as solubility and volatility, which can be advantageous for specific applications. For example, the conversion of this compound to its methyl or ethyl ester can make it more amenable to analysis by gas chromatography.
Another key derivatization strategy involves the modification of the carboxylic acid group to create amides. nih.gov The synthesis of N-substituted amides can introduce new biological activities or alter the pharmacokinetic properties of the parent molecule. nih.gov Chemoenzymatic approaches, which combine chemical and enzymatic steps, can be particularly effective for the synthesis of complex derivatives with high stereoselectivity. academie-sciences.frnih.govnih.gov
Furthermore, the chlorine atom in this compound can serve as a handle for further chemical modifications. For instance, it can be displaced by other nucleophiles to introduce different functional groups at the terminal position, leading to a wide range of ω-functionalized octanoic acid derivatives.
Integration in High-Throughput Screening Platforms for Biochemical Discovery
High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of compounds for their biological activity. nih.govnih.govresearchgate.net The integration of this compound and its derivatives into HTS platforms is a promising strategy for the discovery of new biochemical probes and potential therapeutic leads. nih.gov
Libraries of this compound derivatives can be screened against a wide range of biological targets, such as enzymes, receptors, and ion channels, to identify "hits" that modulate their activity. nih.govnih.gov For example, a library of 8-chlorooctanoate esters and amides could be screened for their ability to inhibit a particular enzyme involved in a disease pathway. nih.gov The identification of such inhibitors could provide valuable starting points for the development of new drugs.
HTS can also be used to optimize the production of this compound or its derivatives in microbial systems. nih.govresearchgate.net For example, a biosensor that detects the presence of the target compound can be used to screen a library of mutant microorganisms for strains with improved production yields. nih.govresearchgate.net This approach can significantly accelerate the development of efficient and sustainable bioproduction processes. The table below provides examples of how HTS can be applied in the context of this compound research.
| HTS Application | Description | Potential Outcome |
|---|---|---|
| Enzyme Inhibitor Screening | Screening a library of this compound derivatives against a specific enzyme target. | Identification of novel enzyme inhibitors for therapeutic or research purposes. |
| Microbial Strain Improvement | Screening a library of mutant microorganisms for enhanced production of this compound or its derivatives. | Development of optimized microbial cell factories for sustainable bioproduction. nih.govresearchgate.net |
| Biochemical Probe Discovery | Screening for derivatives that can be used as probes to study biological processes. | Discovery of new tools for chemical biology research. |
Development of Sustainable Production Methods on a Research Scale
The development of sustainable and environmentally friendly methods for the production of this compound on a research scale is crucial for facilitating its widespread use in scientific investigations. nih.gov Green chemistry principles, such as the use of renewable feedstocks, the reduction of waste, and the use of milder reaction conditions, are guiding the development of these new synthetic approaches.
Biocatalysis is at the forefront of sustainable production methods. nih.govacademie-sciences.fr The use of whole-cell biocatalysts or isolated enzymes can enable the synthesis of this compound under mild, aqueous conditions, thereby avoiding the use of harsh reagents and organic solvents. nih.govst-andrews.ac.uk The development of robust and reusable biocatalysts is a key area of research that will contribute to the economic viability of these processes. nih.gov
Chemoenzymatic synthesis, which combines the best features of chemical and enzymatic catalysis, is another promising strategy for sustainable production. academie-sciences.frnih.gov This approach can allow for the efficient and selective synthesis of complex molecules like this compound and its derivatives, while minimizing the environmental impact. academie-sciences.frnih.gov
In addition to biocatalysis, other green chemistry approaches are also being explored. These include the use of greener solvents, the development of catalytic systems that can be easily recovered and reused, and the design of processes that are more atom-economical, meaning that a larger proportion of the starting materials are incorporated into the final product. The ongoing efforts to develop sustainable production methods will not only make this compound more accessible for research but will also pave the way for its potential use in larger-scale applications in the future.
Q & A
Basic: What are the recommended methods for synthesizing 8-chlorooctanoic acid, and how can purity be validated?
Answer:
this compound is typically synthesized via halogenation of octanoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like di- or tri-chlorinated derivatives. Post-synthesis purification involves recrystallization or column chromatography. Purity validation requires nuclear magnetic resonance (NMR) to confirm the absence of unreacted starting materials and gas chromatography-mass spectrometry (GC-MS) to assess isotopic patterns .
Advanced: How should researchers design experiments to investigate the reactivity of this compound in esterification reactions under varying catalytic conditions?
Answer:
A factorial experimental design is recommended, testing variables such as catalyst type (e.g., H₂SO₄ vs. enzymatic catalysts), temperature (25–80°C), and solvent polarity. Control groups should include non-catalytic conditions. Replicate trials (n ≥ 3) ensure statistical robustness. Data analysis should employ ANOVA to identify significant interactions between variables, with post-hoc tests (e.g., Tukey’s HSD) to resolve discrepancies in yield or selectivity. Conflicting results between studies often arise from unaccounted variables like trace moisture; thus, rigorous drying of reactants is critical .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Work should be conducted in a fume hood to prevent inhalation of vapors. Spill management requires neutralization with sodium bicarbonate, followed by absorption via inert materials (e.g., vermiculite). Waste must be segregated in halogenated organic waste containers. Safety data sheets (SDS) for structurally similar compounds (e.g., nonanoic acid derivatives) recommend avoiding skin contact due to potential irritation .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Answer:
Discrepancies often stem from variations in solvent purity, temperature calibration, or equilibration time. To standardize measurements, use HPLC-grade solvents, thermostatically controlled baths (±0.1°C), and dynamic light scattering (DLS) to monitor dissolution kinetics. Comparative studies should reference established databases (e.g., PubChem) and validate methods against analogous compounds like 8-methylnonanoic acid, which shares similar hydrophobic properties .
Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Answer:
Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (C=O stretch at ~1700 cm⁻¹; C-Cl at ~650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks ([M+H]⁺ for C₈H₁₅ClO₂). For structural elucidation, ¹³C NMR is critical to distinguish between α- and β-chlorination patterns. Purity thresholds (>95%) are established via integration of NMR peaks or HPLC retention times .
Advanced: What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?
Answer:
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) can induce asymmetry during carboxylate activation. Monitoring enantiomeric excess (ee) requires chiral stationary phase HPLC or circular dichroism (CD). Contradictions in reported ee values may arise from racemization during workup; low-temperature quenching and rapid solvent evaporation mitigate this. Cross-referencing with X-ray crystallography data for analogous compounds ensures stereochemical accuracy .
Basic: How should researchers integrate existing literature on this compound into experimental design?
Answer:
Conduct a systematic review using databases like PubMed and Google Scholar, prioritizing studies with reproducible methodologies (e.g., detailed synthetic protocols in Beilstein Journal of Organic Chemistry). Use citation tracking tools to identify foundational papers and meta-analyses. Note gaps, such as limited data on biodegradation pathways, to frame novel research questions .
Advanced: What computational methods predict the environmental fate of this compound, and how do they align with empirical data?
Answer:
Density functional theory (DFT) models predict hydrolysis rates and soil adsorption coefficients (Kₒc). Compare results with experimental biodegradation assays (e.g., OECD 301F) to validate accuracy. Discrepancies often occur due to oversimplified solvent models in simulations; hybrid QM/MM approaches improve reliability. Cross-validate with toxicity databases (e.g., IUCLID) to assess ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
